molecular formula C15H21NO5S B583352 Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 159275-16-8

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B583352
CAS No.: 159275-16-8
M. Wt: 327.395
InChI Key: IEWBROJCHGYFSK-UHFFFAOYSA-N
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Description

Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO5S . It has a molecular weight of 313.37 g/mol . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . The canonical SMILES structure is CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 313.37 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 313.09839388 g/mol .

Scientific Research Applications

  • Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are related compounds, have been found to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Phospholipase A2 Inhibition : Certain benzenesulfonamide derivatives have shown to be effective as membrane-bound phospholipase A2 inhibitors, which can be beneficial in reducing the size of myocardial infarction (Oinuma et al., 1991).

  • Butyrylcholinesterase Inhibition : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for their inhibitory activity against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases (Khalid et al., 2016).

  • Na+/H+ Exchanger Inhibition : Certain derivatives have shown promise as inhibitors of the Na+/H+ exchanger, which is beneficial for preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth et al., 1997).

  • Potential in Organic Synthesis : Various compounds with the benzyl piperidine structure have been used in organic synthesis, demonstrating the versatility of these compounds in creating biologically active molecules (Arnold et al., 2003).

  • Enzymatic Metabolism : Studies on the oxidative metabolism of novel antidepressants like Lu AA21004, which are related to Benzyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, indicate the involvement of multiple cytochrome P450 enzymes (Hvenegaard et al., 2012).

  • Antimicrobial Efficacy : Some derivatives have shown promising results against pathogens affecting tomato plants, suggesting their potential in agricultural applications (Vinaya et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

benzyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-22(18,19)21-12-14-7-9-16(10-8-14)15(17)20-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWBROJCHGYFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651697
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159275-16-8
Record name Benzyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methanesulphonylchloride (7.7 ml) in dichloromethane (50 ml) was added dropwise to a stirred solution of 1-benzyloxycarbonyl-4-hydroxymethylpiperidine (23.4 g) in dichloromethane (350 ml) cooled to 5° C. Stirring was continued for 1 hour, then the solution was washed with water (4×150 ml) and saturated aqueous sodium chloride (100 ml), dried and concentrated. The residue was crystallised from tetrachloromethane (250 ml) to give 1-benzyloxycarbonyl-4-methanesulphonyloxymethylpiperidine (20 g) as colourless prisms, m.p. 72°-74° C. NMR (CDCl3): δ1.1-1.4(2H,m); 1.7-1.8(2H,d); 1.9-2.1(1H,m); 2.7-2.9(2H,t); 3.0(3H,s); 4.05(2H,d); 4.1-4.4(2H,d); 5.1(2H,s); 7.3(5H,m); m/e 328(M+H) 350 (M+Na)+ ; calculated for C15H21N5O5 : C, 55.0; H, 6.5; N, 4.3; found: C, 54.8; H, 6.6; N, 4.2%.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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